

# Technical Guide: Spectroscopic Profile of 7-Chloro-3-iodo-1H-indazole

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## Compound of Interest

Compound Name: 7-Chloro-3-iodo-1H-indazole

Cat. No.: B106387

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of predicted spectroscopic data and generalized experimental protocols for **7-chloro-3-iodo-1H-indazole**. As of the latest literature review, a complete, experimentally verified dataset for this specific compound is not readily available. The information herein is compiled from data on structurally analogous compounds and established principles of spectroscopic analysis.

## Introduction

**7-Chloro-3-iodo-1H-indazole** is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the indazole core and the presence of two different halogen atoms, make it an interesting candidate for further functionalization and biological evaluation. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and any synthesized compound. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-chloro-3-iodo-1H-indazole**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-chloro-3-iodo-1H-indazole**. These predictions are based on the analysis of similar substituted indazoles.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~13.5	br s	1H	N-H
~7.8	d	1H	H-4
~7.3	t	1H	H-5
~7.5	d	1H	H-6

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~141	C-7a
~130	C-3a
~128	C-6
~122	C-4
~121	C-5
~115	C-7
~95	C-3

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	N-H stretch
1620-1600	Medium	C=C aromatic stretch
1500-1450	Strong	C=C aromatic stretch
850-800	Strong	C-Cl stretch
650-600	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
278/280	High	[M] <sup>+</sup> (corresponding to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
151/153	Medium	[M - I] <sup>+</sup>
127	High	[I] <sup>+</sup>
116	Medium	[M - I - Cl] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **7-chloro-3-iodo-1H-indazole**, based on established methods for similar compounds.

### 3.1. Synthesis of 7-Chloro-3-iodo-1H-indazole

A potential synthetic route involves the iodination of 7-chloro-1H-indazole.

- Materials: 7-chloro-1H-indazole, N-iodosuccinimide (NIS), Acetonitrile (ACN).
- Procedure:

- To a solution of 7-chloro-1H-indazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **7-chloro-3-iodo-1H-indazole**.

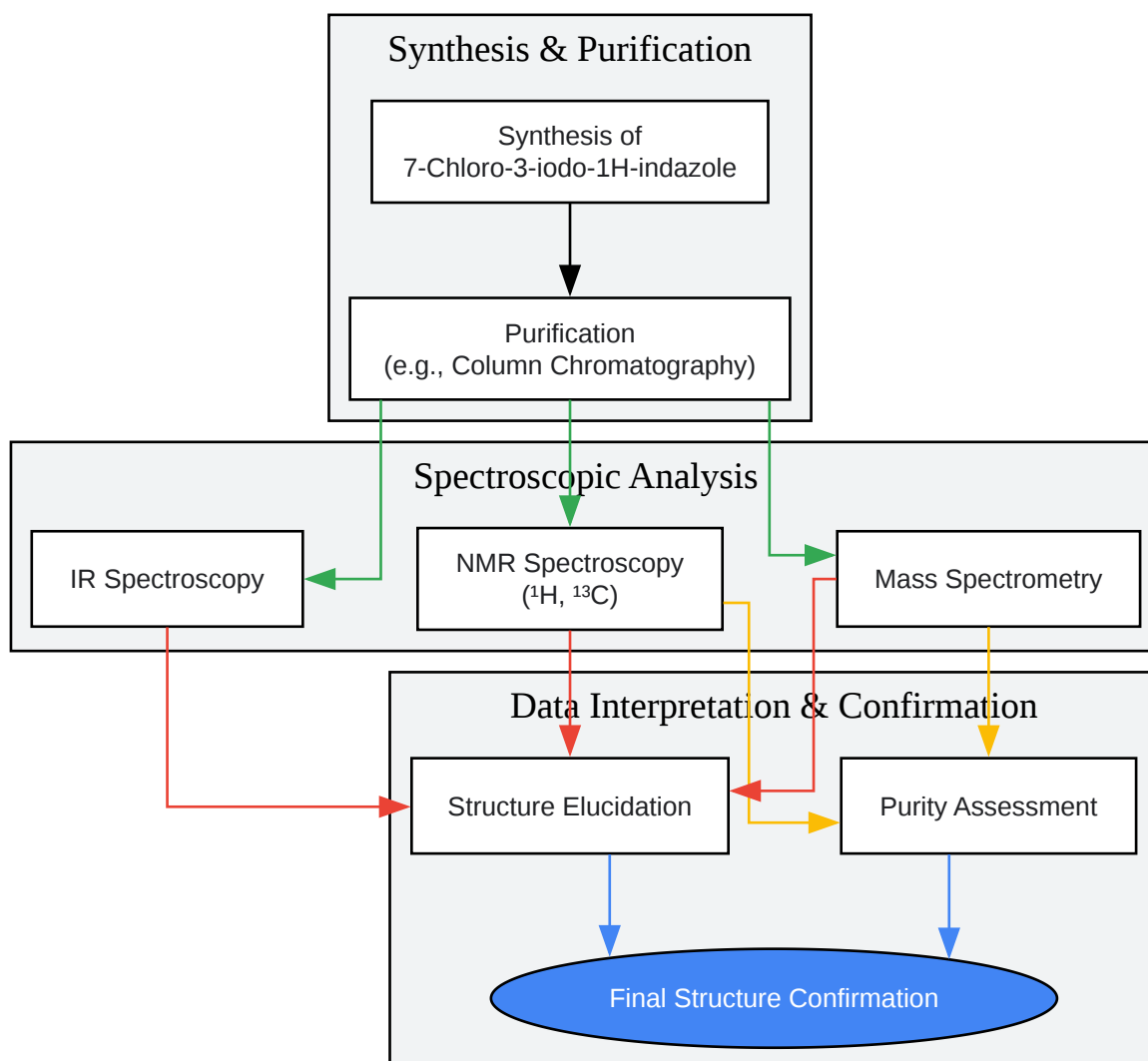
### 3.2. Spectroscopic Analysis

- NMR Spectroscopy:
  - Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 500 MHz spectrometer.
  - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
- Infrared (IR) Spectroscopy:
  - Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
  - Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS):

- Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
- For EI, introduce a small amount of the solid sample directly into the ion source.
- For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or coupled with liquid chromatography.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like **7-chloro-3-iodo-1H-indazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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